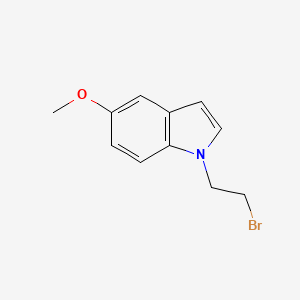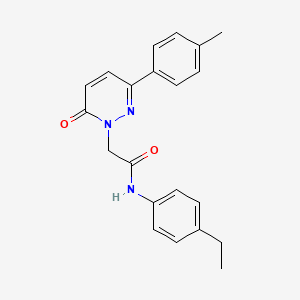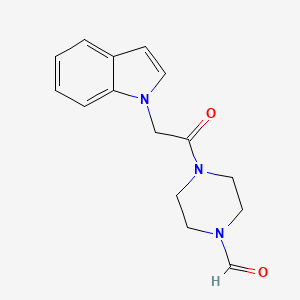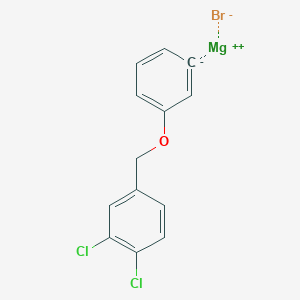![molecular formula C9H13F3N2O2 B14878605 9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14878605.png)
9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic structure with a single atom common to both rings. The presence of trifluoroethyl and oxa-diazaspiro groups in its structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base to form the intermediate compound, which is then cyclized to produce the desired spiro compound . Another approach utilizes a Lewis acid-catalyzed Prins/pinacol cascade reaction, where aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol undergo a series of rearrangements to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition can lead to therapeutic effects in various inflammatory diseases by preventing programmed cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives: These compounds have similar spirocyclic structures and are used for their anti-ulcer activity.
7,9-Diaryl-1,2,4-Triaza-8-Oxa-Spiro[4.5]Decan-3-Thiones: These compounds exhibit antimicrobial activities and share structural similarities with 9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one.
Uniqueness
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13F3N2O2 |
|---|---|
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
9-(2,2,2-trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C9H13F3N2O2/c10-9(11,12)6-14-3-4-16-8(7(14)15)1-2-13-5-8/h13H,1-6H2 |
Clé InChI |
GQSUZKDVFHDFTG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12C(=O)N(CCO2)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
![1-Oxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14878569.png)
![2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14878570.png)


![9-Thia-1-azaspiro[5.5]undecan-4-ol](/img/structure/B14878586.png)

